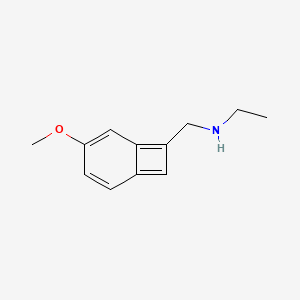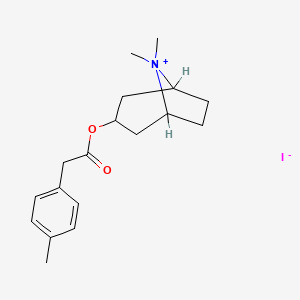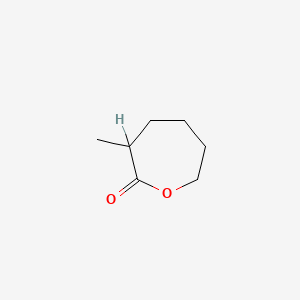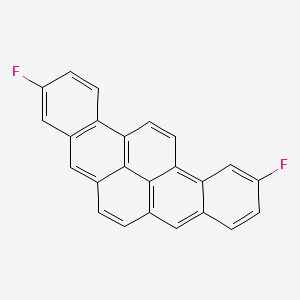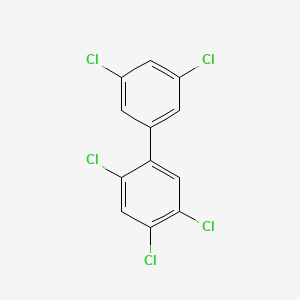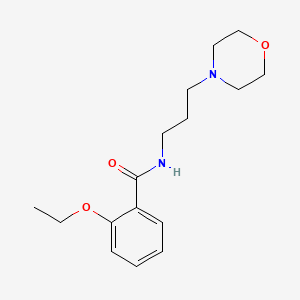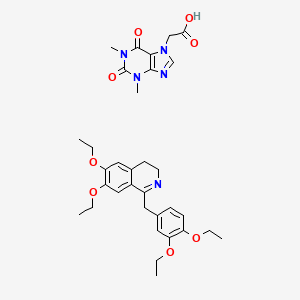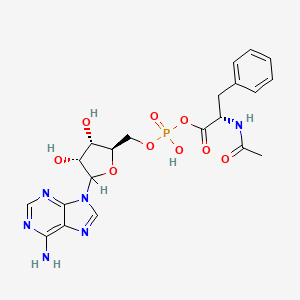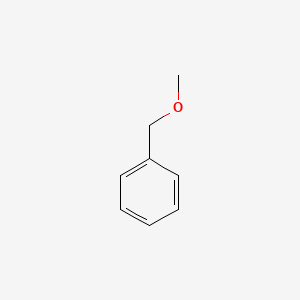
苄基甲醚
概述
描述
Synthesis Analysis
The synthesis of benzyl methyl ether can be achieved through several methods, including the Williamson ether synthesis, which involves the reaction of benzyl halides with methoxide ions. Other notable methods include the use of phase transfer catalysis for the efficient synthesis of ethers from alcohols under mild conditions. A review on the advancement of ether synthesis highlights various protocols such as Williamson ether synthesis, the Mitsunobu reaction, and microwave-assisted synthesis, demonstrating the versatility and efficiency of these methods in ether production (Mandal et al., 2016).
科学研究应用
BME 被用作合成其他有机化合物的起始原料,重点是绿色化学。它可以用苄醇和碳酸二甲酯 (DMC) 使用沸石催化剂合成,这是一种无毒的甲基化和羧甲基化剂。这种方法为化学合成提供了一种环保的替代方案 (Chong, Wahab, & Abdallah, 2012)。
在药物化学领域,BME 衍生物因其作为生物活性分子的潜力而受到探索。例如,研究调查了 3-苄氧基-2-苯基哌啶 NK1 拮抗剂中α-甲基取代的影响,突出了 BME 在开发新药化合物中的重要性 (Swain et al., 1997)。
BME 还用于苄基醚的催化合成,苄基醚是生物活性分子中的常见亚基。这包括通过手性膦催化的偶联进行对映选择性合成的的方法,展示了 BME 在高级有机合成技术中的作用 (Ziegler & Fu, 2016)。
BME 的另一个应用是在绿色化学领域,特别是在苄基醚的氢解中。研究探索了温和的催化多相氢解,突出了 BME 在开发更可持续的化学工艺中的潜力 (Perosa, Tundo, & Zinovyev, 2002)。
此外,BME 在新型材料的开发中也发挥着作用,例如在树枝状-线性聚合物的合成和自组装中,这些聚合物在包括纳米技术和材料科学在内的各种领域中都有应用 (Jiang, Wang, Chen, & Yu, 2005)。
作用机制
Target of Action
Benzyl methyl ether is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with other organic compounds to form new substances .
Mode of Action
The compound can react with N-bromosuccinimide to form α-bromobenzyl methyl ether, which undergoes degradation to form benzaldehyde . In the Williamson Ether Synthesis, it can proceed by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .
Biochemical Pathways
Benzyl methyl ether doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of organic hyper-cross-linked polymers , which can have various applications in different fields.
Result of Action
The primary result of benzyl methyl ether’s action is the formation of new organic compounds. For example, it can react with N-bromosuccinimide to form α-bromobenzyl methyl ether, which then degrades to form benzaldehyde .
安全和危害
属性
IUPAC Name |
methoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZBCPTCWJTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060227 | |
| Record name | Benzyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
538-86-3 | |
| Record name | Benzyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22RLS78BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyl methyl ether?
A1: Benzyl methyl ether has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []
Q2: What spectroscopic techniques are used to characterize benzyl methyl ether?
A2: Several spectroscopic techniques can be used, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ]
Q3: How does the choice of solvent influence the reactivity of benzyl methyl ether?
A3: The rate of decomposition of tert-butyl peroxide in benzyl methyl ether is solvent-dependent. Aromatic and halogenated solvents tend to increase the rate of induced decomposition. [] Additionally, the apparent twofold barrier to rotation about the C-O bond in benzyl methyl ether is solvent-dependent, ranging from a vanishing value in CS2 solution to as much as 4.6 kJ/mol for 3,5-dichlorobenzyl isopropyl ether in acetone-d6 solution. []
Q4: Does benzyl methyl ether undergo any specific reactions under UV irradiation?
A4: Yes, UV irradiation of benzyl methyl ether can lead to the generation of benzyl radicals, which can initiate polymerization reactions. [] This process is particularly relevant in the photocrosslinking of polymers containing benzyl methyl ether moieties.
Q5: Can benzyl methyl ether be used as a starting material in cross-coupling reactions?
A5: Yes, benzyl methyl ether can act as an alternative to aryl halides in nickel-catalyzed cross-coupling reactions with organoboron reagents. Using a catalyst system like Ni(cod)2 in conjunction with 1,3-dicyclohexylimidazol-2-ylidene allows for this transformation. []
Q6: How does benzyl methyl ether react in the presence of strong oxidizing agents?
A6: Benzyl methyl ether can be oxidized by strong oxidizing agents like N-bromosuccinimide (NBS). By controlling the reaction conditions, such as the amount of NBS and the temperature, either aromatic aldehydes or aromatic methyl esters can be selectively obtained. []
Q7: What computational methods have been used to study the conformational stability of benzyl methyl ether?
A7: Quantum chemical calculations, including density functional theory (DFT), have been employed to investigate the conformational stability of benzyl methyl ether. These calculations have revealed the coexistence of three conformers with different CCOC dihedral angles and side-chain orientations. []
Q8: Have there been any studies using molecular dynamics simulations to understand the behavior of benzyl methyl ether?
A8: Yes, molecular dynamics simulations have been used in conjunction with NMR data to determine the torsional behavior of the CH2 group in benzyl methyl ether. These analyses provide information on the torsional potentials and angular density functions of the molecule. []
Q9: How do substituents on the aromatic ring of benzyl methyl ether affect its reactivity?
A9: Substituents on the aromatic ring can significantly impact the reactivity of benzyl methyl ether. For instance, electron-withdrawing groups like -NO2 and -Cl can increase the reactivity of the ether towards oxidation. [] This effect is evident in the oxidative O-dealkylation of substituted benzyl methyl ethers by iodosylbenzene catalyzed by Mn(III) porphyrins.
Q10: How does the size of the alkyl group in benzyl alkyl ethers affect the rotational barrier around the C-O bond?
A10: The apparent twofold barrier to rotation around the C-O bond in benzyl alkyl ethers is dependent on the size of the alkyl group. As the alkyl group becomes bulkier, the rotational barrier increases. [] This trend is observed in a study of benzyl methyl ether, benzyl ethyl ether, benzyl isopropyl ether, and benzyl tert-butyl ether.
Q11: Are there specific challenges in formulating benzyl methyl ether due to its stability?
A11: While benzyl methyl ether itself is relatively stable, some of its derivatives, like the O-bound ether complex with tungsten, can be unstable in solution. [] The choice of counterion can influence the stability of these complexes, with the BAr4- counterion (Ar = 3, 5-bis(trifluoromethyl)phenyl) leading to enhanced stability.
Q12: What technique is commonly used to analyze the products of reactions involving benzyl methyl ether?
A14: Gas chromatography (GC) is commonly employed to analyze the products of reactions involving benzyl methyl ether. This technique helps identify and quantify the different compounds formed during the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

